(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine
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Overview
Description
(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a methoxyethyl group and a nitrophenylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(2-nitrophenyl)methyl]amine typically involves the reaction of 2-nitrobenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(2-nitrophenyl)methyl]amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The methoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: Similar structure but lacks the nitrophenyl group.
2-Nitrobenzylamine: Contains the nitrophenyl group but lacks the methoxyethyl group.
Uniqueness
(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine is unique due to the presence of both the methoxyethyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-N-[(2-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O3/c1-15-7-6-11-8-9-4-2-3-5-10(9)12(13)14/h2-5,11H,6-8H2,1H3 |
InChI Key |
LECLCXIUNYXPFG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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